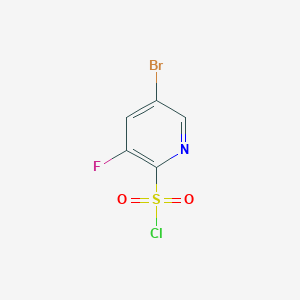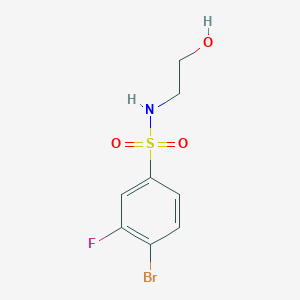
Bromuro de 2,6-dicloro-4-fluorobencilo
Descripción general
Descripción
2,6-Dichloro-4-fluorobenzyl bromide is a chemical compound with the molecular formula C7H4BrCl2F. It is used as a reagent in the synthesis of a variety of compounds .
Synthesis Analysis
The synthesis of 2,6-Dichloro-4-fluorobenzyl bromide involves reactions at the benzylic position . It can be synthesized from 2-Chloro-4-fluorotoluene . The reaction involves free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis
The molecular weight of 2,6-Dichloro-4-fluorobenzyl bromide is 257.92 g/mol. The InChI key is VMCKBMKAAMUGNZ-UHFFFAOYSA-N.Chemical Reactions Analysis
2,6-Dichloro-4-fluorobenzyl bromide can participate in a variety of chemical reactions. It can be used in the synthesis of 4-chlorobenzoimidazo . It can also be used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals .Physical And Chemical Properties Analysis
2,6-Dichloro-4-fluorobenzyl bromide is a solid compound . It should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Síntesis Farmacéutica
Bromuro de 2,6-dicloro-4-fluorobencilo: es un intermedio valioso en la síntesis de compuestos farmacéuticos. Su reactividad debido a la presencia de bromuro y haluros aromáticos lo convierte en un bloque de construcción versátil para construir moléculas complejas. Se puede utilizar para introducir el grupo bencilo en agentes terapéuticos potenciales, lo que puede modificar la actividad biológica del compuesto .
Síntesis Orgánica
En química orgánica, el This compound se utiliza para diversas aplicaciones sintéticas. Puede participar en reacciones de sustitución nucleófila para crear nuevos enlaces carbono-heteroátomo. Este compuesto también es útil en la preparación de éteres bencílicos, ésteres y amidas, que son motivos comunes en moléculas orgánicas .
Ciencia de Materiales
Este químico sirve como precursor en el desarrollo de materiales avanzados. Por ejemplo, se puede utilizar para sintetizar polímeros o moléculas pequeñas que tienen propiedades de fluorescencia o conductividad eléctrica específicas. Los átomos de halógeno presentes en el compuesto pueden reemplazarse con otros grupos funcionales, lo que permite la creación de materiales con propiedades adaptadas .
Química Analítica
This compound: se puede utilizar como un compuesto estándar o de referencia en métodos analíticos como la cromatografía o la espectrometría de masas. Su firma molecular única ayuda en la identificación y cuantificación de compuestos similares en mezclas complejas .
Investigación en Bioquímica
En bioquímica, este compuesto se puede utilizar para modificar péptidos o proteínas. Al unir el grupo bencilo a los aminoácidos, los investigadores pueden estudiar las relaciones estructura-actividad en las moléculas biológicas. Esto puede proporcionar información sobre la función de estas biomoléculas y el papel de los residuos específicos en su actividad .
Producción Industrial de Productos Químicos
El compuesto se utiliza en la síntesis industrial de productos químicos, donde actúa como intermedio. Se puede transformar en varios derivados que sirven como aditivos, catalizadores o reactivos en procesos químicos a gran escala .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2,6-Dichloro-4-fluorobenzyl bromide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, often acting as an alkylating agent. This compound can modify the active sites of enzymes, thereby inhibiting or altering their activity. For example, it can react with nucleophilic amino acid residues such as cysteine, serine, and lysine, leading to changes in enzyme function .
Cellular Effects
The effects of 2,6-Dichloro-4-fluorobenzyl bromide on various cell types and cellular processes are profound. It can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of enzymes involved in signal transduction, leading to altered cellular responses. Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins, resulting in changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2,6-Dichloro-4-fluorobenzyl bromide exerts its effects through covalent binding interactions with biomolecules. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific target and context. Furthermore, the compound can induce changes in gene expression by modifying transcription factors or other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloro-4-fluorobenzyl bromide can change over time due to its stability and degradation properties. The compound is relatively stable when stored at low temperatures (2-8°C), but it can degrade over time when exposed to higher temperatures or light. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects may include sustained enzyme inhibition, altered gene expression, and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-4-fluorobenzyl bromide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage, enzyme inhibition, and altered metabolic processes .
Metabolic Pathways
2,6-Dichloro-4-fluorobenzyl bromide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have different biochemical properties. These metabolic pathways can affect the compound’s activity, stability, and overall impact on cellular function .
Transport and Distribution
Within cells and tissues, 2,6-Dichloro-4-fluorobenzyl bromide is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 2,6-Dichloro-4-fluorobenzyl bromide can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA-binding proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
Propiedades
IUPAC Name |
2-(bromomethyl)-1,3-dichloro-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-5-6(9)1-4(11)2-7(5)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCKBMKAAMUGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CBr)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















